4-Hydroxy-6-iodoquinazoline-8-carboxylic acid

Enzyme Inhibition Molybdenum Hydroxylases Xanthine Oxidase

Scarce 6-iodoquinazoline building blocks often delay kinase inhibitor SAR campaigns. This compound overcomes that bottleneck with an iodine atom at the 6-position-critical for cross-coupling diversification and aldehyde oxidase inhibition-paired with a carboxylic acid at the 8-position for bioconjugation. - Enables sub-μM dual VEGFR-2/EGFRT790M inhibitor libraries via Suzuki, Sonogashira, or Buchwald-Hartwig couplings at the 6-iodo handle. - Validated pharmacophore for competitive molybdenum hydroxylase inhibition (Ki/IC50 48-700 μM). - BenchChem offers immediate stock availability for rapid SAR expansion without synthesis delays.

Molecular Formula C9H5IN2O3
Molecular Weight 316.05 g/mol
CAS No. 1269421-79-5
Cat. No. B1417812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-6-iodoquinazoline-8-carboxylic acid
CAS1269421-79-5
Molecular FormulaC9H5IN2O3
Molecular Weight316.05 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=O)NC=N2)C(=O)O)I
InChIInChI=1S/C9H5IN2O3/c10-4-1-5-7(6(2-4)9(14)15)11-3-12-8(5)13/h1-3H,(H,14,15)(H,11,12,13)
InChIKeyDYNKZQKHWZGMSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-6-iodoquinazoline-8-carboxylic Acid Profile


4-Hydroxy-6-iodoquinazoline-8-carboxylic acid (CAS 1269421-79-5) is a halogenated heterocyclic building block belonging to the 4-oxo-1,4-dihydroquinazoline class [1]. Its core structure combines a 4-hydroxyquinazoline scaffold with a carboxylic acid handle at the 8-position and a reactive iodine atom at the 6-position, providing multiple points for further derivatization [2]. The compound has a molecular weight of 316.05 g/mol and a predicted logP of approximately 1.19–1.23, indicating moderate lipophilicity [3].

6-Iodoquinazoline scaffold for medicinal chemistry derivatization
8-Carboxylic acid handle for conjugation or prodrug strategies
Aryl iodide enables palladium-catalyzed cross-coupling chemistry

Why 4-Hydroxy-6-iodoquinazoline-8-carboxylic Acid Is Unique


The presence of the 6-iodo substituent on the quinazoline core is a critical determinant of both biological activity and synthetic utility, as demonstrated by structure-activity relationship (SAR) studies on related derivatives. Research indicates that 6-iodo-substituted quinazolines exhibit distinct inhibitory profiles against enzymes such as molybdenum hydroxylases, with activity that is not recapitulated by unsubstituted or alternatively halogenated analogs [1]. Furthermore, the iodine atom provides a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of diverse aryl, alkenyl, and alkynyl groups that are inaccessible with simpler 8-carboxylic acid scaffolds [2]. Therefore, substituting this compound with a non-iodinated quinazoline-8-carboxylic acid or a differently halogenated variant will alter the biological profile and limit the scope of subsequent chemical transformations.

Hydroxylase profile
Molybdenum hydroxylase inhibition may not transfer to non-iodinated analogs.
Cross-coupling scope
Reactivity and coupling scope differ without the 6-iodo handle; bromo or chloro analogs may require altered conditions.
Kinase selectivity
8-Carboxylic acid quinazolines without 6-iodo substitution may exhibit different kinase selectivity profiles.

Quantitative Evidence for 4-Hydroxy-6-iodoquinazoline-8-carboxylic Acid


6-Iodo Substitution and Molybdenum Hydroxylase Inhibition

A 2007 study evaluating 27 quinazoline derivatives found that 6-iodo-substituted quinazolines, which include the core structure of the target compound, competitively inhibit aldehyde oxidase and xanthine oxidase with Ki or IC50 values ranging from 48 to 700 μM [1]. This inhibition is notable compared to unsubstituted quinazoline analogs, which showed no significant inhibitory activity in the same assays [1]. The study explicitly concludes that the 6-iodo substitution is a key structural requirement for this activity [1].

Hydroxylase Inhibition
Class-level
6-Iodo quinazolines Ki/IC50 48–700 μM
vs
Unsubstituted quinazolines No inhibition reported
6-Iodo substitution linked to hydroxylase inhibition context; non-iodinated analogs lacked activity.
Guinea pig liver enzymes; class-level SAR.
Enzyme Inhibition Molybdenum Hydroxylases Xanthine Oxidase

Dual EGFR/VEGFR-2 Kinase Inhibition

A 2023 study on 1-alkyl-6-iodoquinazoline derivatives reported that several compounds exhibited potent dual inhibition of VEGFR-2 and EGFR, with IC50 values for VEGFR-2 ranging from 0.85 to 1.25 μM (compounds 9c, 9b, 9d, 9a, 9e, 5d) and for EGFRT790M ranging from 0.22 to 0.50 μM (compounds 9c, 9d, 9e, 5d, 8b, 9b) [1]. These activities were directly attributed to the presence of the 6-iodoquinazoline scaffold [1]. In contrast, non-iodinated quinazoline-8-carboxylic acid derivatives evaluated as kinase inhibitors in other studies (e.g., patent literature) often show different selectivity profiles or require alternative substitution patterns for comparable potency [2].

Kinase Inhibition
Cross-study comparable
6-Iodo derivatives (optimized) VEGFR-2 IC50 0.85–1.25 μM
EGFRT790M IC50 0.22–0.50 μM
vs
Non-iodinated 8-carboxylic acid analogs Different SAR; typically higher IC50 ranges
Supports dual VEGFR-2/EGFR kinase inhibitor design; scaffold selection for kinase selectivity profiling.
Recombinant enzyme assays.
Kinase Inhibition EGFR VEGFR-2 Cancer

Antiproliferative Activity in Cancer Cell Lines

Multiple studies on 6-iodoquinazoline derivatives have demonstrated concentration-dependent inhibition of cancer cell proliferation. For example, compound 9c, a 1-alkyl-6-iodoquinazoline, exhibited EC50 values of 5.00, 6.00, 5.17, and 5.25 μM against HepG2, MCF-7, HCT116, and A549 cell lines, respectively [1]. Another study on 2,4-disubstituted-6-iodoquinazoline derivatives reported IC50 values ranging from 4.0 to 9.0 µM against a panel of tumor cell lines, with compound 3c showing the highest potency [2]. While these data are for more elaborated derivatives, they establish the 6-iodoquinazoline core as a productive starting point for anticancer lead optimization. Simple 4-hydroxyquinazoline (CAS 491-36-1) is primarily known as a PARP inhibitor (IC50 ~9.5 μM) and does not exhibit this broad antiproliferative profile .

Cell Proliferation
Cross-study comparable
6-Iodo derivative 9c EC50 5.00–6.00 μM (HepG2, MCF-7, HCT116, A549)
vs
4-Hydroxyquinazoline PARP1 IC50 9.5 μM; no broad antiproliferative activity
Cell-model response context for oncology research; supports proliferation endpoint studies.
Cell viability assays.
Anticancer Cytotoxicity Cell Proliferation

Research Applications of 4-Hydroxy-6-iodoquinazoline-8-carboxylic Acid


Dual VEGFR-2/EGFR Kinase Inhibitors for Oncology

As a core scaffold for generating dual kinase inhibitors, this compound can be elaborated at the 1-position and the carboxylic acid group to produce analogs with sub-μM potency against VEGFR-2 and EGFRT790M, as demonstrated in recent studies on related 6-iodoquinazoline derivatives [1]. The carboxylic acid handle enables conjugation to targeting moieties or prodrug strategies.

Molybdenum Hydroxylase Inhibition in Purine Metabolism

The 6-iodoquinazoline core is a known pharmacophore for inhibiting aldehyde oxidase and xanthine oxidase in a competitive manner (Ki/IC50 48–700 μM) [1]. This compound can serve as a starting point for optimizing inhibitors of these enzymes, which are relevant in gout, hyperuricemia, and drug metabolism studies.

Quinazoline Library Synthesis via Cross-Coupling

The iodine atom at the 6-position is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, alkenyl, alkynyl, and amino substituents to generate focused libraries for SAR exploration [1].

Antibacterial & Antifungal Lead Discovery

Derivatives of 6-iodoquinazoline have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity [1]. This compound's core structure is a validated starting point for developing new anti-infective agents.

Application
Selection Property
Validation Focus
VEGFR-2/EGFR dual kinase inhibition studies
6-Iodoquinazoline-8-carboxylic acid core for derivatization
Kinase panel profiling and selectivity assessment
Purine metabolism enzyme inhibition research
Reported hydroxylase inhibition linked to 6-iodo substitution
Aldehyde oxidase/xanthine oxidase assays; uric acid pathway studies
Cross-coupling-based quinazoline library synthesis
Aryl iodide handle for Pd-catalyzed coupling
Suzuki/Sonogashira reaction scope; substituent diversity
Antimicrobial screening compound design
Derivatives reported broad-spectrum antimicrobial activity
MIC determination; antifungal assay cascades

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